molecular formula C42H28 B2706911 [7]Cycloparaphenylene CAS No. 1222105-42-1

[7]Cycloparaphenylene

Cat. No. B2706911
CAS RN: 1222105-42-1
M. Wt: 532.686
InChI Key: WGYDELDXZJCAJB-VYLTZWGASA-N
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Description

“7Cycloparaphenylene” is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . Its chemical formula is [C6H4]n or C 6nH 4n . Such a molecule is usually denoted [n]CPP where n is the number of benzene rings . A cycloparaphenylene can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop .


Synthesis Analysis

The synthesis of “7Cycloparaphenylene” has been achieved through a sequence of stepwise macrocyclization using Pd and Ni catalysts followed by aromatization of L-shaped cyclohexane units . The synthesis of CPP relied on sequential Suzuki–Miyaura cross-coupling involving three L-shaped units .


Molecular Structure Analysis

The normal configuration of each phenylene element would be planar, with the bonds in the para position pointing opposite to each other in a straight line . Therefore, the cycloparaphenylene molecule is strained, and the strain increases as the number of units decreases . The strain energy of 5CPP was calculated as 117.2 kcal/mol .


Chemical Reactions Analysis

Cycloparaphenylenes (CPPs) are a remarkable class of hoop-shaped conjugated macrocycles with inimitable properties . They have been used in the size-selective encapsulation of fullerenes, endohedral metallofullerenes, and small molecules .


Physical And Chemical Properties Analysis

Cycloparaphenylenes (CPPs) and their analogs have recently attracted much attention due to their aesthetical structures and optoelectronic properties with radial π-conjugation systems . The past 10 years have witnessed a remarkable advancement in CPPs research, from synthetic methodology to optoelectronic investigations .

Scientific Research Applications

Supramolecular Receptor with Visible Fluorescence

The first synthesis of a water-soluble [9]cycloparaphenylene derivative has been reported . This crown-shaped macrocyclic compound exhibits remarkable water solubility, as well as strong visible fluorescence in water . It effectively encapsulates cationic guest compounds, such as methyl viologen dichloride, as indicated by a change in visible fluorescence .

Conductance Modulation

Cycloparaphenylenes (CPPs) have unusual size-dependent electronic properties because of their unique radially π-conjugated structures . The highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) gap shrinks as the molecular size reduces . This feature can be leveraged to achieve unexpected size-dependent transport properties . The radially π-conjugated molecular systems can offer much larger conductance modulation range than standard linear molecules and can be a new platform for building molecular devices with highly tunable transport behaviors .

Modification of Optical Properties

Modification of the CPP ring can change the HOMO-LUMO band gap, absorption, and emission properties . This allows for the tuning of the optical properties of the compound, which can be useful in various applications, such as in optoelectronics .

Functionalization of CPPs

Functionalization of CPPs has been reported . This allows for the creation of new derivatives of CPPs with potentially different properties and applications .

5. Bottom-up Total Synthesis of Carbon Nanotubes CPPs have been used in the bottom-up total synthesis of carbon nanotubes . This could potentially lead to more efficient and controlled methods of producing carbon nanotubes .

Supramolecular Hosts

CPPs can function as supramolecular hosts for iodine and fullerene in the ring pore. This could potentially lead to new methods of encapsulating and delivering these compounds .

Safety And Hazards

Inhalation of “7Cycloparaphenylene” may cause discomfort and it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing . Medical advice or attention should be sought if discomfort persists .

Future Directions

The past 10 years have witnessed a remarkable advancement in CPPs research, from synthetic methodology to optoelectronic investigations . This interest has been driven by the highly unusual properties of these molecules in comparison to their linear oligoarene analogues, as well as the diverse array of potential applications for them .

properties

IUPAC Name

octacyclo[24.2.2.22,5.26,9.210,13.214,17.218,21.222,25]dotetraconta-1(28),2(42),3,5(41),6(40),7,9(39),10(38),11,13(37),14(36),15,17(35),18,20,22,24,26,29,31,33-henicosaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28/c1-2-30-4-3-29(1)31-5-7-33(8-6-31)35-13-15-37(16-14-35)39-21-23-41(24-22-39)42-27-25-40(26-28-42)38-19-17-36(18-20-38)34-11-9-32(30)10-12-34/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYDELDXZJCAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C2C=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[7]Cycloparaphenylene

Q & A

Q1: What makes []Cycloparaphenylene unique in terms of its structure and properties?

A1: []Cycloparaphenylene is a macrocycle composed of seven benzene rings linked in a para position, forming a strained cyclic structure []. This strain energy, calculated to be 83 kcal/mol, contributes to its unique properties []. Notably, []CPP exhibits an orange emission at 592 nm, distinguishing it from other cycloparaphenylenes [].

Q2: What were the key challenges in synthesizing []Cycloparaphenylene, and how were they overcome?

A2: The synthesis of []CPP presented a significant challenge due to the high strain energy inherent in its structure []. Researchers overcame this by developing a novel synthetic route that employed cyclohexadienes as masked aromatic rings []. This approach allowed for the gradual construction of the macrocycle, mitigating the strain encountered during cyclization []. The final step involved a crucial oxidative aromatization to generate the desired []CPP [].

Q3: What are the potential applications of []Cycloparaphenylene and similar carbon nanohoops in materials science?

A3: []CPP and its counterparts hold promise for applications in materials science due to their unique size-dependent optical and electronic properties. These properties make them attractive for potential use in organic light-emitting diodes (OLEDs), photovoltaic devices, and as building blocks for more complex nanostructures [, ].

Q4: How does the incorporation of a helicene unit impact the properties of []Cycloparaphenylene?

A4: Integrating a []helicene unit into the []CPP structure yields a helicene carbon nanohoop, introducing chirality and influencing the molecule's behavior [, , ]. This modification imparts chiroptical properties and configurational stability characteristic of helicenes []. The presence of the radially conjugated seven para-phenylenes in []CPP primarily dictates the overall optoelectronic characteristics [].

Q5: What is the significance of the Möbius topology observed in some helicene-modified []Cycloparaphenylenes?

A5: The Möbius topology observed in specific helicene-modified []CPP molecules, confirmed through techniques like NMR spectroscopy and DFT calculations, opens exciting avenues for studying Möbius aromaticity experimentally [, ]. This discovery carries implications for understanding the electronic properties and potential applications of these unique nanostructures [, ].

Q6: How do analytical techniques contribute to the characterization and study of []Cycloparaphenylene?

A6: Various analytical techniques play a crucial role in characterizing and understanding []CPP. X-ray crystallography unveils the molecule's crystal structure, revealing a fascinating packing arrangement that resembles a carbon nanotube []. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the structure and dynamics of []CPP, especially in cases of conformational changes upon helicene incorporation [, ]. Mass spectrometry confirms the molecular weight and provides structural information []. Additionally, UV-Vis and fluorescence spectroscopy are essential for analyzing the optical properties, including the characteristic orange emission of []CPP [, ].

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